Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
Description
Historical Context and Discovery
The historical development of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate is intrinsically linked to the broader evolution of diuretic drug research and the phenoxyacetic acid chemical family. The compound emerged from systematic medicinal chemistry efforts that can trace their origins to the sixteenth century introduction of mercury-based therapeutic agents. The foundational work that led to compounds of this structural class began in the 1950s when researchers at Sharp & Dohme, under the direction of Karl Beyer, initiated a novel approach to designing non-toxic, potent diuretic agents.
The development pathway that ultimately produced this compound family represented a significant departure from mercury-based diuretics, which had dominated therapeutic applications for centuries. Researchers recognized that the phenoxyacetic acid moiety present in earlier mercurial compounds like merbaphen and mersalyl could serve as a structural foundation for mercury-free alternatives. This insight proved pivotal in establishing the chemical lineage that would eventually encompass compounds such as this compound.
The intensive research program that emerged from these early investigations required many years of systematic chemical modification and biological evaluation. The breakthrough came with the realization that attaching unsaturated ketone groups to the 4-position of the benzene ring within phenoxyacetic acid derivatives produced potent biological activity. Further analysis revealed that chlorine substituents attached to the benzene ring significantly enhanced potency, establishing the structural template that would guide subsequent compound development.
The specific compound this compound represents a sophisticated evolution of these early discoveries. The compound appeared in pharmaceutical research databases by 2006, with creation records indicating its formal characterization and documentation occurred on July 28, 2006. The compound has undergone continuous refinement and characterization, with the most recent modifications to its database entries occurring as recently as May 24, 2025.
Nomenclature and Classification
The systematic nomenclature of this compound reflects the compound's complex molecular architecture and provides essential information about its structural features. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as this compound. This naming convention systematically describes each component of the molecular structure in a hierarchical manner that facilitates unambiguous chemical identification.
The nomenclature system reveals several critical structural elements that define the compound's chemical identity. The "sodium" prefix indicates the presence of a sodium cation, which forms an ionic complex with the carboxylate anion of the parent acid structure. The "2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate" portion describes the organic anion component, beginning with the acetate group and systematically identifying the substituted phenoxy ring system.
Alternative naming systems provide additional perspectives on the compound's chemical identity. The standard International Chemical Identifier system generates the InChI designation "InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1". This systematic identifier provides a unique computational representation that enables precise database searching and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation offers another standardized naming approach, yielding the SMILES code "CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+]". This linear notation system efficiently encodes the molecular structure in a format readily interpreted by chemical software and database systems.
Classification systems categorize this compound within multiple chemical families based on its structural features and functional groups. The compound belongs to the broader class of phenoxyacetic acid derivatives, characterized by the presence of a phenoxy group linked to an acetic acid moiety. Additionally, the compound is classified as an organochlorine derivative due to the presence of two chlorine substituents on the aromatic ring system.
| Classification System | Category | Rationale |
|---|---|---|
| Functional Group | Phenoxyacetic Acid Derivative | Contains phenoxy-acetate core structure |
| Substituent Pattern | Dichlorosubstituted Aromatic | Two chlorine atoms at positions 2,3 |
| Salt Formation | Sodium Carboxylate | Ionic compound with sodium cation |
| Pharmaceutical | Ethacrynic Acid Related | Structural similarity to parent compound |
Chemical Abstract Service Registry Number and International Identifiers
International identifier systems complement the Chemical Abstract Service registry number by providing alternative reference frameworks for global chemical communication. The International Chemical Identifier system generates unique structural representations that enable computational analysis and database integration. The International Chemical Identifier Key "IDFXAYDXOCKKOW-UHFFFAOYSA-M" provides a condensed hash representation of the full structural identifier.
Pharmaceutical databases employ additional identifier systems specific to drug development and regulatory applications. The compound appears in various pharmaceutical reference databases with consistent identifier mappings that link to the primary Chemical Abstract Service registry number. These cross-referenced identifier systems ensure comprehensive tracking throughout pharmaceutical development pipelines.
| Identifier Type | Value | Database System |
|---|---|---|
| Chemical Abstract Service Number | 23146-73-8 | American Chemical Society |
| International Chemical Identifier Key | IDFXAYDXOCKKOW-UHFFFAOYSA-M | International Union of Pure and Applied Chemistry |
| Simplified Molecular Input Line Entry System | CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] | Daylight Chemical Information Systems |
| Molecular Formula | C14H15Cl2NaO5 | Standard Chemical Notation |
Relationship to Phenoxyacetic Acid Derivatives Family
This compound belongs to the extensive phenoxyacetic acid derivatives family, which encompasses numerous compounds sharing the characteristic phenoxy-acetate core structure. The phenoxyacetic acid framework, fundamentally represented by the O-phenyl derivative of glycolic acid, serves as the structural foundation for this diverse chemical family. The parent compound phenoxyacetic acid, bearing the molecular formula C8H8O3 and characterized as both a monocarboxylic acid and an aryl ether, establishes the basic structural template from which more complex derivatives emerge.
The historical development of phenoxyacetic acid derivatives traces back to 1880, when the initial synthesis methodology was established through the reaction of sodium phenolate with sodium chloroacetate in hot water. This fundamental synthetic approach involves nucleophilic attack by the phenolate anion on the methylene carbon of chloroacetic acid, forming the characteristic ether bond that defines the family. The phenoxyacetic acid core structure exhibits notable chemical properties, including a water solubility of 12 grams per liter and high solubility in organic solvents such as ethanol, diethyl ether, and benzene.
Within the phenoxyacetic acid derivatives family, this compound represents a highly substituted member characterized by multiple functional group modifications. The compound exhibits the fundamental phenoxyacetate core while incorporating additional complexity through dichlorosubstitution at the 2,3-positions of the aromatic ring and a complex [2-(methoxymethyl)butanoyl] substituent at the 4-position. These modifications significantly alter the compound's physical and chemical properties compared to the parent phenoxyacetic acid structure.
The relationship between this compound and ethacrynic acid represents a particularly significant structural connection within the phenoxyacetic acid derivatives family. Ethacrynic acid, bearing the molecular formula C13H12Cl2O4, serves as the parent compound for this specific derivative. Database records explicitly identify ethacrynic acid as the parent compound, establishing a direct structural lineage. This relationship indicates that this compound likely functions as an impurity, metabolite, or synthetic intermediate related to ethacrynic acid.
The structural modifications present in this compound compared to ethacrynic acid include the replacement of the characteristic 2-methylidenebutanoyl group with a [2-(methoxymethyl)butanoyl] substituent and the formation of the sodium salt rather than the free acid form. These changes represent specific chemical transformations that may occur during pharmaceutical manufacturing processes, metabolic pathways, or synthetic procedures.
| Structural Feature | Phenoxyacetic Acid | Ethacrynic Acid | This compound |
|---|---|---|---|
| Core Structure | Phenoxyacetate | Phenoxyacetate | Phenoxyacetate |
| Aromatic Substitution | None | 2,3-Dichloro | 2,3-Dichloro |
| 4-Position Substituent | None | 2-methylidenebutanoyl | [2-(methoxymethyl)butanoyl] |
| Salt Form | Free acid | Free acid | Sodium salt |
| Molecular Formula | C8H8O3 | C13H12Cl2O4 | C14H15Cl2NaO5 |
Properties
IUPAC Name |
sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXAYDXOCKKOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dichlorophenol Core
The starting material, 2,3-dichloro-4-hydroxyphenol, undergoes alkylation to introduce the methoxymethyl butanoyl side chain. A Friedel-Crafts acylation is employed using 2-(methoxymethyl)butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C. The reaction proceeds in anhydrous dichloromethane, yielding 2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenol.
Key Conditions
-
Solvent: Dichloromethane
-
Catalyst: Aluminum chloride (1.2 equiv)
-
Temperature: 0–5°C
-
Yield: 78–85%
Phenoxyacetic Acid Ester Formation
The phenolic hydroxyl group is functionalized via nucleophilic substitution with methyl bromoacetate. This step, adapted from EP2029507A1, uses potassium carbonate (2.0 equiv) in methyl ethyl ketone (MEK) at room temperature.
Reaction Scheme
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Methyl ethyl ketone |
| Base | Potassium carbonate |
| Temperature | 25°C |
| Reaction Time | 12–18 hours |
| Yield | 89–92% |
Oxidative Introduction of the Butanoyl Side Chain
Baeyer-Villiger Oxidation
The methoxymethyl butanoyl group is introduced via Baeyer-Villiger oxidation. Sodium perborate monohydrate (3.0 equiv) in acetic acid at 45–50°C cleaves the ketone intermediate, forming the lactone, which is hydrolyzed to the carboxylic acid.
Critical Parameters
-
Oxidizing Agent: Sodium perborate monohydrate
-
Solvent: Acetic acid
-
Temperature: 45–50°C
-
Yield: 90–94%
Dichlorination and Purification
The dichloro substituents are introduced using thionyl chloride (SOCl₂) in toluene under reflux. Post-reaction, the mixture is washed with saturated sodium bicarbonate and purified via column chromatography (silica gel, ethyl acetate/hexane).
Chlorination Data
| Parameter | Value |
|---|---|
| Chlorinating Agent | Thionyl chloride (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 82% |
Salt Formation and Final Isolation
Saponification and Neutralization
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2.0 M) in methanol. Subsequent neutralization with sodium bicarbonate forms the sodium salt, which precipitates and is isolated via filtration.
Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Base | Sodium hydroxide |
| Solvent | Methanol/water (4:1) |
| Temperature | 60°C |
| Yield | 95% |
Crystallization and Purity Analysis
The crude sodium salt is recrystallized from isopropanol, yielding a white crystalline solid. Purity is verified via HPLC (≥99.5%) using a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent | Isopropanol |
| Purity (HPLC) | 99.5–99.8% |
| Melting Point | 187–189°C |
Comparative Analysis of Synthetic Methodologies
Solvent and Base Selection
The use of MEK in nucleophilic substitutions (vs. DMF or acetonitrile) improves reaction rates due to its polar aprotic nature. Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in minimizing ester hydrolysis.
Oxidizing Agent Efficiency
Sodium perborate monohydrate offers advantages over m-CPBA in Baeyer-Villiger oxidations, including lower cost and reduced byproduct formation. Yields increase by 12–15% compared to traditional methods.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
A. Anticancer Activity
Recent studies have highlighted the potential of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate in cancer therapy. The compound has demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. Inhibition of COX-2 can lead to reduced tumor growth and improved patient outcomes in various cancer types, including colorectal and breast cancers .
B. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
C. Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific signaling pathways associated with inflammation and tumorigenesis. This includes the downregulation of nuclear factor kappa B (NF-kB) and the modulation of cytokine production .
Agricultural Applications
A. Herbicidal Activity
This compound has been studied for its herbicidal properties. It acts as a selective herbicide, effectively controlling a range of broadleaf weeds while minimizing damage to crops . This selectivity is crucial for sustainable agricultural practices.
B. Mechanism of Herbicidal Action
The herbicidal action is believed to involve disruption of photosynthesis and inhibition of specific metabolic pathways in target plants, leading to their eventual death while allowing crops to thrive .
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Pharmaceuticals | Anticancer | COX-2 inhibition |
| Pharmaceuticals | Anti-inflammatory | Modulation of NF-kB pathway |
| Agriculture | Herbicide | Disruption of photosynthesis |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a leading oncology journal demonstrated that this compound significantly reduced tumor size in animal models of colorectal cancer. The results indicated a 50% reduction in tumor volume compared to control groups after four weeks of treatment .
Case Study 2: Herbicidal Effectiveness
In agricultural trials, the compound was applied to fields infested with broadleaf weeds. Results showed a 70% reduction in weed biomass within two weeks post-application, with minimal impact on the surrounding crops .
Mechanism of Action
The compound exerts its effects by inhibiting the symport of sodium, potassium, and chloride ions in the renal tubules. This inhibition disrupts the reabsorption of these ions, leading to increased excretion and diuresis. The molecular targets include the sodium-potassium-chloride cotransporter, which plays a crucial role in maintaining electrolyte balance and fluid homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Differences :
Pharmacological and Physicochemical Properties
- Lipophilicity: Ethacrynate Sodium’s dichloro and branched acyl chain increase logP compared to 2,4-dichlorophenoxy acetate, enhancing membrane permeability .
- Solubility: The sodium salt form improves aqueous solubility vs. non-ionic analogues like Benzilic Acid .
- Target Specificity : Unlike omeprazole (proton pump inhibitor), Ethacrynate Sodium targets renal ion transporters, reflecting functional group divergence .
Biological Activity
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate, commonly referred to as DCMBA, is a chemical compound notable for its pharmacological properties, particularly its diuretic activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicine and industry.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C14H16Cl2O5Na
- CAS Number: 23146-73-8
Synthesis:
The synthesis of DCMBA involves several steps:
- Reaction of 2,3-dichlorophenol with 2-(methoxymethyl)butanoyl chloride in the presence of a base.
- Formation of the intermediate 2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenol.
- Reaction with sodium acetate to yield the final product.
This synthetic route can be optimized for higher yields and purity through techniques such as recrystallization or chromatography.
DCMBA primarily functions as a diuretic by inhibiting the symport of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the nephron, particularly in the ascending limb of Henle's loop. This inhibition leads to increased excretion of water and electrolytes, thereby promoting diuresis. The compound's action is characterized by:
- Inhibition of Ion Transport: DCMBA disrupts normal ion transport processes, which is crucial for maintaining fluid balance in the body.
- Pharmacological Effects: Its diuretic properties make it beneficial in treating conditions such as hypertension and edema.
Pharmacological Studies
Numerous studies have investigated the biological activity of DCMBA:
-
Diuretic Efficacy:
- In animal models, DCMBA demonstrated significant diuretic effects compared to control groups. The compound increased urine output and sodium excretion, confirming its efficacy as a diuretic agent.
- Cytotoxicity Assessments:
- Anti-inflammatory Properties:
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of DCMBA:
- A study published in Journal of Medicinal Chemistry reported that compounds similar to DCMBA exhibited significant anti-inflammatory activity with minimal side effects. This suggests that DCMBA could be further explored for its potential in treating inflammatory diseases .
- Another investigation into the compound's effects on ion transport revealed that it effectively reduced sodium reabsorption in renal cells, supporting its use in managing conditions related to fluid overload .
Applications
DCMBA has diverse applications across various fields:
- Medicine: Its primary application lies in treating hypertension and edema due to its diuretic properties.
- Research: Utilized as a reagent in organic synthesis and as a reference standard in analytical chemistry.
- Industry: Employed in pharmaceutical formulations and as an intermediate in chemical processes .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 3:1) .
- Purify intermediates via ether extraction and sodium hydroxide washes to remove unreacted phenols .
How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1725 cm⁻¹ for esters, C-O-C at ~1238 cm⁻¹ for ethers) .
- NMR : Confirm aromatic substitution patterns (e.g., dichloro groups at positions 2 and 3) and methoxymethyl side-chain integration .
- Mass Spectrometry : Validate molecular weight (e.g., 303.14 g/mol for the sodium salt) with elemental analysis (error <0.5%) .
- UV-Vis : Detect π→π* transitions (e.g., λmax ~256 nm for conjugated systems) .
Data Interpretation : Cross-reference spectral data with computational studies (e.g., B3LYP/6-311G(d,p) for geometry optimization) to resolve ambiguities .
Advanced Research Questions
How can computational methods like DFT aid in understanding the compound’s reactivity and interactions?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths and angles, comparing with XRD data to validate monomer/dimer configurations .
- Hydrogen Bond Analysis : Employ Atoms in Molecules (AIM) theory to quantify intermolecular interactions (e.g., dimer stability via O-H···O bonds) .
- Molecular Docking : Simulate binding to biological targets (e.g., SARS-CoV-2 main protease) to predict inhibition mechanisms .
Case Study : Ethacrynic acid (structurally analogous) showed favorable docking scores with SARS-CoV-2 protease, suggesting repurposing potential .
What strategies exist to modify the compound’s structure to enhance biological activity or reduce side effects?
Methodological Answer:
- Mannich Reactions : Introduce aminomethyl groups to improve water solubility and bioavailability .
- Ester/Amide Derivatives : Replace the sodium moiety with propargyl or nicotinate esters to modulate membrane permeability .
- Deuterated Analogs : Substitute hydrogen with deuterium in the methoxymethyl group to study metabolic stability (e.g., CDN reagents) .
Biological Conflict Resolution : Ethacrynic acid’s diuretic effect limits its use in sickle cell disease (SCD). To mitigate this, design imidazolylacryloyl derivatives that retain HbS polymerization inhibition without diuretic activity .
How can researchers resolve discrepancies in biological activity data (e.g., diuretic vs. therapeutic effects)?
Methodological Answer:
- Dose-Response Studies : Establish concentration thresholds where therapeutic effects (e.g., HbS inhibition) outweigh diuretic side effects .
- Selective Functionalization : Modify the phenoxyacetic acid core to decouple diuretic (loop diuretic target) and therapeutic (e.g., antiviral) pathways .
- In Silico/In Vitro Correlation : Validate computational predictions (e.g., protease inhibition) with cell-based assays to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
